[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate
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Overview
Description
[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate is a complex organic compound known for its intricate structure and significant biological activities. This compound belongs to the class of triterpenoids, which are known for their diverse range of biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The key steps typically involve:
Formation of the Pentacyclic Core: This can be achieved through cyclization reactions, often using strong acids or bases as catalysts.
Functionalization: Introduction of the acetyloxy group and other functional groups through esterification and other substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Purification Techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate can be compared with other similar triterpenoids, such as:
These compounds share similar structural features but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C34H54O4 |
---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |
InChI |
InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3/t24?,25?,26?,27?,28?,29?,32-,33+,34-/m0/s1 |
InChI Key |
BTPGAEAWTQOUIO-WQHOSWMESA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2(C3CCC4C(=CCC5[C@@]4(CCC(C5(C)C)OC(=O)C)C)C[C@@]3(CCC2C1(C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |
Origin of Product |
United States |
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